

Application Note: Quantification of Squalene using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Squalene

Cat. No.: B164333

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol, in both plants and animals. Its antioxidant properties and role as a lipid component have led to significant interest in its quantification across various fields, including food science, cosmetics, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of **squalene** in diverse matrices. This application note provides a detailed overview of the methodologies and protocols for **squalene** quantification by GC-MS.

Principle of the Method

The quantification of **squalene** by GC-MS involves the extraction of **squalene** from the sample matrix, followed by separation from other components using gas chromatography. The separated **squalene** is then introduced into a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for **squalene**, allowing for its specific detection and quantification. For enhanced accuracy, an internal standard, such as deuterated **squalene** or squalane, is often employed.^[1]

Experimental Protocols

A variety of methods have been developed for the extraction and analysis of **squalene** in different sample types. Below are detailed protocols for some of the most common applications.

Protocol 1: Squalene Extraction from Olive Oil via Fractional Crystallization

This method is suitable for the analysis of **squalene** in olive oil.[\[2\]](#)[\[3\]](#)

Materials:

- Olive oil sample
- Methanol/acetone mixture (7:3, v/v)[\[2\]](#)[\[3\]](#)
- n-heptane
- Squalane (internal standard)
- Vortex mixer
- Centrifuge
- Rotary evaporator

Procedure:

- Weigh 0.125 g of the olive oil sample.
- Dissolve the sample in 10 ml of the methanol/acetone mixture by vortex-mixing for 2 minutes.
- Incubate the mixture at -20°C for 24 hours to allow for the solidification of triglycerides.
- Centrifuge the sample for 30 seconds to pellet the solidified triglycerides.

- Separate the organic phase and evaporate it to dryness using a rotary evaporator under vacuum.
- Reconstitute the residue in 2.5 mL of n-heptane containing a known concentration of squalene as an internal standard.
- The sample is now ready for GC-MS analysis.

Protocol 2: Squalene Extraction from Human Hair using Solvent Extraction

This protocol is designed for the quantification of **squalene** in human hair samples.

Materials:

- Human hair sample
- Chloroform/methanol mixture (2:1, v/v)
- Deuterated **squalene** (internal standard)
- Ultrasonic bath
- Centrifuge

Procedure:

- Wash the hair samples to remove external contaminants.
- Accurately weigh a portion of the dried hair sample.
- Add the chloroform/methanol extraction solvent containing deuterated **squalene** as the internal standard.
- Perform extraction using an ultrasonic bath.
- Centrifuge the sample to pellet any solid debris.

- Carefully collect the supernatant for GC-MS analysis.

Protocol 3: Saponification-Based Extraction from Food of Animal Origin

This method is applicable for determining **squalene** in complex matrices like cheese and egg yolk.

Materials:

- Food sample (e.g., Edam cheese)
- Saponification reagent (e.g., ethanolic potassium hydroxide)
- Extraction solvent (e.g., hexane)
- Derivatization agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)

Procedure:

- Homogenize the food sample.
- Perform saponification to hydrolyze esterified lipids.
- Extract the unsaponifiable matter, which includes **squalene**, using a suitable organic solvent like hexane.
- Evaporate the solvent and perform silylation using a derivatizing agent like BSTFA to improve the chromatographic properties of other analytes if a simultaneous analysis is intended.
- The derivatized (or underivatized for **squalene** alone) sample is then analyzed by GC-MS.

GC-MS Analysis

The following are typical instrument parameters for the analysis of **squalene**. These may require optimization based on the specific instrument and sample matrix.

Parameter	Setting	Reference
Gas Chromatograph		
Column	HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar	
Carrier Gas	Helium	
Flow Rate	1.0 - 1.2 mL/min	
Injection Mode	Splitless or Split (e.g., 20:1)	
Injector Temperature	250°C - 315°C	
Oven Program	Example: Initial 80°C for 3 min, ramp at 25°C/min to 280°C, hold for 10 min	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI) at 70 eV	
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan	
Monitored Ions (SIM)	Squalene: m/z 107, 121, 149; Squalane (IS): m/z 85, 125	
Transfer Line Temp.	280°C - 310°C	
Ion Source Temp.	250°C - 280°C	

Data Presentation: Quantitative Summary

The performance of GC-MS methods for **squalene** quantification varies depending on the sample matrix and the specific protocol employed. The following table summarizes key quantitative data from various studies.

Matrix	Method	Linearity Range	LOD	LOQ	Recovery (%)	Reference
Olive Oil	Fractional Crystallization & GC-MS	1.0 - 10 g/kg	0.003 g/kg	0.008 g/kg	98 ± 3	
Human Hair	Solvent Extraction & GC-MS	1.0 - 50.0 µg/mL	0.10 µg/mL	-	96.4 ± 1.46	
Animal-derived Food	Saponification & GC-TOF/MS	-	30 - 375 µg/kg (method)	-	> 85	
Bronchoalveolar Lavage Fluid	GC-MS	0.50 - 30.0 µg/mL	0.50 µg/mL	-	97 - 105	
Edible Oils	QuEChERS & GC-MS/MS	0.03 - 0.4 mg/L	0.4 mg/kg	1.2 mg/kg	81.9 - 102.5	

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow Visualization

The general workflow for the quantification of **squalene** by GC-MS can be visualized as follows:



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Caption: General experimental workflow for **squalene** quantification by GC-MS.

Conclusion

Gas chromatography-mass spectrometry offers a robust, sensitive, and specific platform for the quantification of **squalene** in a wide array of sample types. The choice of sample preparation and extraction protocol is critical and should be tailored to the specific matrix to ensure accurate and reliable results. The methods and data presented in this application note provide a comprehensive guide for researchers and professionals in the development and application of GC-MS for **squalene** analysis.

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